molecular formula C8H7ClO2 B1350578 5-Chloro-2-hydroxy-3-methylbenzaldehyde CAS No. 23602-63-3

5-Chloro-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B1350578
CAS No.: 23602-63-3
M. Wt: 170.59 g/mol
InChI Key: NSKZAOKQZDLHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxy-3-methylbenzaldehyde: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzaldehyde, featuring a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

Chemistry: 5-Chloro-2-hydroxy-3-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules .

Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-hydroxy-3-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzymes, influencing the enzyme’s activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at temperatures between 2-8°C . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the conversion of metabolites. The compound can affect metabolic flux, altering the levels of different metabolites within the cell. These interactions can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde typically involves the chlorination of 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and appropriate solvents to achieve high yields and purity. The reaction conditions, such as temperature and reaction time, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-hydroxy-3-methylbenzaldehyde is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where chlorinated aromatic compounds are required .

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZAOKQZDLHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378996
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-63-3
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydroxy-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-hydroxy-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-hydroxy-3-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-hydroxy-3-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-hydroxy-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-hydroxy-3-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-hydroxy-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.